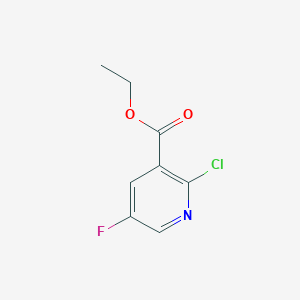
Ethyl 2-chloro-5-fluoronicotinate
Overview
Description
Ethyl 2-chloro-5-fluoronicotinate is an organic compound with the chemical formula C8H7ClFNO2. It is a colorless liquid with a special smell, almost insoluble in water but soluble in organic solvents such as ether and xylene . This compound is widely used in organic synthesis, particularly in the preparation of fluorine-containing compounds .
Preparation Methods
The preparation of ethyl 2-chloro-5-fluoronicotinate can be achieved by reacting 2-bromo-5-fluoronicotinic acid with ethanol under acidic conditions . The reaction process requires careful handling to prevent contact with the skin and respiratory tract due to its irritating and corrosive nature . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Ethyl 2-chloro-5-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 2-chloro-5-fluoronicotinic acid.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloro-5-fluoronicotinate has several applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-chloro-5-fluoronicotinate exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, influencing the pathways involved in these processes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl 2-chloro-5-fluoronicotinate can be compared with similar compounds such as:
Ethyl 2-chloro-5-fluoropyridine-3-carboxylate: Similar in structure but with different reactivity and applications.
Ethyl 5-chloro-2-fluoronicotinate: Another similar compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 2-chloro-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQJBYHGMYTQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464364 | |
| Record name | Ethyl 2-chloro-5-fluoronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139911-30-1 | |
| Record name | Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-5-fluoronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

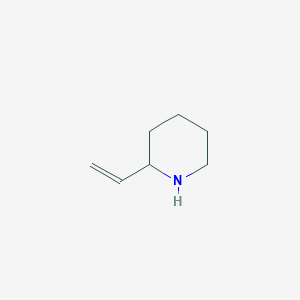
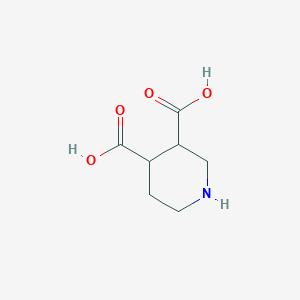
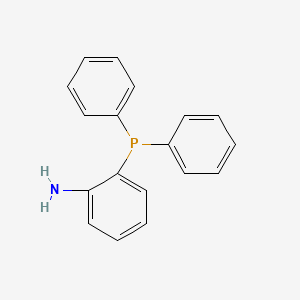
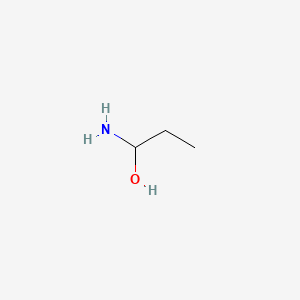
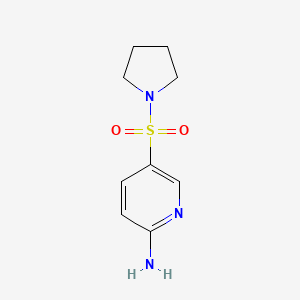
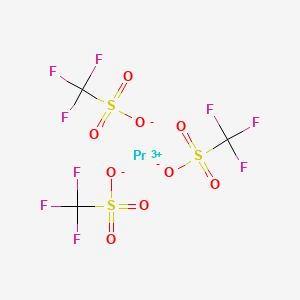
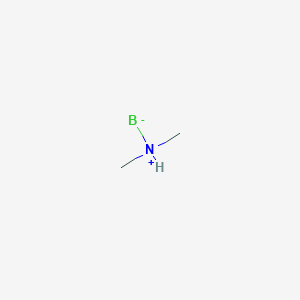
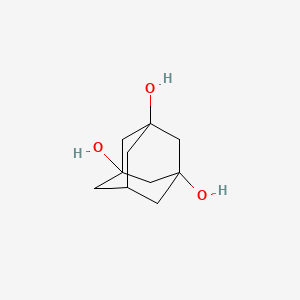
![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)
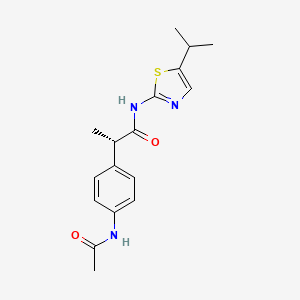
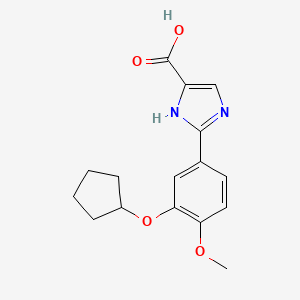
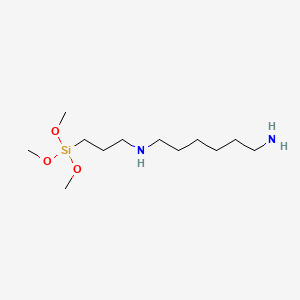
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)
